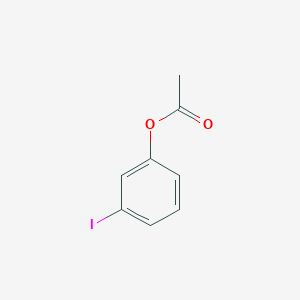

3-Iodophenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-iodophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGMUQGQHHKINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518207 | |

| Record name | 3-Iodophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42861-71-2 | |

| Record name | 3-Iodophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Iodophenyl Acetate: A Technical Overview for Researchers

For Immediate Release:

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-iodophenyl acetate, a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its known characteristics, synthesis, and safety information.

Core Chemical Properties

This compound, with the CAS number 42861-71-2, is an organic compound with the molecular formula C₈H₇IO₂.[1][2] It has a molecular weight of approximately 262.04 g/mol .[1] While comprehensive experimental data on its physical properties remains limited, some sources provide predicted values.

| Property | Value | Reference |

| CAS Number | 42861-71-2 | [1][2] |

| Molecular Formula | C₈H₇IO₂ | [1] |

| Molecular Weight | 262.04 g/mol | [1] |

| Physical State | Not definitively available | [1] |

| Melting Point | Not definitively available | [1] |

| Boiling Point | Not definitively available | [1] |

| Density | Not definitively available | [1] |

| Solubility | Not definitively available | [1] |

Synthesis and Reactivity

Synthesis:

A general and widely applicable method for the synthesis of this compound involves the esterification of 3-iodophenol.[3] This reaction is typically carried out by treating 3-iodophenol with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like triethylamine or pyridine.[3] The reaction can be performed in a suitable aprotic solvent, for instance, dichloromethane or tetrahydrofuran.[3]

A generalized experimental protocol for this acetylation is as follows:

-

Reaction Setup: Dissolve 3-iodophenol (1 equivalent) in an appropriate aprotic solvent.

-

Addition of Reagents: Add a slight excess of a base (e.g., triethylamine, 1.1-1.5 equivalents). The mixture is then cooled, typically in an ice bath, before the slow addition of the acetylating agent (e.g., acetic anhydride, 1.1-1.2 equivalents).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, it is quenched with water or a dilute aqueous acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved through techniques such as chromatography or recrystallization.[3]

Reactivity:

This compound is stable under recommended storage and handling temperatures and pressures.[1] However, it is incompatible with strong oxidizing agents.[1] The carbon-iodine bond in this compound can serve as a reactive site for various organic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Heck reaction.[4] This reactivity allows for the introduction of various substituents at the 3-position of the phenyl ring, making it a potentially useful building block in the synthesis of more complex molecules.[4][5]

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are of interest in medicinal chemistry.[6] The incorporation of an iodine atom into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.[7] Iodinated compounds are utilized in various therapeutic agents and as contrast agents in medical imaging.[7]

The phenyl acetate moiety is also found in a range of biologically active compounds.[3] Therefore, this compound can be considered a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Its utility as a precursor in the synthesis of stilbene derivatives, for instance, has been demonstrated.[4]

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[1] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]

This technical guide serves as a foundational resource for researchers interested in this compound. Further investigation into its experimental properties and biological activities is warranted to fully elucidate its potential in various scientific domains.

References

- 1. aksci.com [aksci.com]

- 2. 42861-71-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. jocpr.com [jocpr.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Iodophenyl acetate (CAS Number: 42861-71-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodophenyl acetate, a halogenated aromatic ester with significant potential as a versatile building block in organic synthesis and drug discovery. This document details its physicochemical properties, outlines a reliable synthetic pathway with experimental protocols, and explores its applications, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. While direct biological activity of this compound is not extensively documented, its utility as a synthetic intermediate makes it a valuable compound for medicinal chemists and drug development professionals.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature. Its key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 42861-71-2 | [1] |

| Molecular Formula | C₈H₇IO₂ | [2] |

| Molecular Weight | 262.04 g/mol | [2] |

| Physical Form | Solid | - |

| Purity | Typically ≥95% | [1] |

Note: Some physical properties such as melting point and boiling point are not consistently reported across publicly available sources and should be determined experimentally.

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 3-iodophenol, followed by its acetylation.

Synthesis of 3-Iodophenol

A common method for the synthesis of 3-iodophenol involves the diazotization of 3-iodoaniline followed by hydrolysis.

Experimental Protocol:

-

Step 1: Diazotization of 3-Iodoaniline. In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, a solution of sodium nitrite in water is added dropwise to a stirred suspension of 3-iodoaniline in aqueous sulfuric acid, maintaining the temperature below 5 °C. The reaction is monitored for the consumption of the starting material.

-

Step 2: Hydrolysis of the Diazonium Salt. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. The mixture is heated to induce the hydrolysis of the diazonium salt to 3-iodophenol.

-

Step 3: Isolation and Purification. Upon cooling, the reaction mixture is extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3-iodophenol can be further purified by column chromatography or recrystallization.

Acetylation of 3-Iodophenol to this compound

The final step is the esterification of 3-iodophenol with an acetylating agent, typically acetic anhydride, in the presence of a base.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-iodophenol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere, add acetic anhydride (1.2-1.5 equivalents).

-

Base Addition: If not using pyridine as the solvent, a base such as triethylamine (1.5 equivalents) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Spectral Data

Precise spectral data is crucial for the identification and characterization of this compound. While a comprehensive, publicly available dataset is limited, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.

3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acetyl methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl-CH₃ | ~2.3 | Singlet | 3H |

| Aromatic-H | 7.0 - 7.8 | Multiplet | 4H |

3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl-CH₃ | ~21 |

| C-I | ~94 |

| Aromatic C-H | 123 - 139 |

| Aromatic C-O | ~151 |

| Carbonyl C=O | ~169 |

3.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | ~1765 (strong) |

| C-O (ester) | ~1200 (strong) |

| C=C (aromatic) | ~1600, ~1470 |

| C-I | ~500-600 |

3.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Predicted m/z |

| [M]⁺ | 262 |

| [M - CH₂CO]⁺ | 220 |

| [M - OCCH₃]⁺ | 219 |

| [C₆H₄I]⁺ | 203 |

Applications in Drug Development

While there is limited information on the direct biological activity of this compound, its true value in drug development lies in its utility as a versatile synthetic intermediate. The presence of an iodo-substituent on the phenyl ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can serve as a key building block in Suzuki, Heck, and Sonogashira coupling reactions, allowing for the introduction of diverse molecular fragments. The acetate group can be retained in the final product or can be hydrolyzed to the corresponding phenol, providing a handle for further functionalization.

4.1.1. Suzuki Coupling

-

Reaction: The coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

-

Product: A biaryl acetate derivative. This is a powerful method for constructing the biaryl scaffold, which is a common motif in many pharmaceuticals.

4.1.2. Heck Reaction

-

Reaction: The reaction of this compound with an alkene in the presence of a palladium catalyst and a base.

-

Product: A substituted stilbene or cinnamate derivative. These structures are present in various biologically active compounds.

4.1.3. Sonogashira Coupling

-

Reaction: The coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

-

Product: An aryl alkyne. The alkyne functionality can be further elaborated, making this a valuable transformation for building molecular complexity.

Potential as a Precursor to Bioactive Molecules

By utilizing the cross-coupling reactions mentioned above, this compound can be a starting point for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The resulting products can be screened for various biological activities, including enzyme inhibition and receptor binding. The ability to readily diversify the structure at the 3-position makes this compound an attractive scaffold for structure-activity relationship (SAR) studies in drug discovery programs.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures that are prevalent in many pharmaceutical agents. While its own biological profile is not well-defined, its role as a key synthetic intermediate makes it an important tool for medicinal chemists. This technical guide provides a foundation for researchers to understand and utilize this compound in their synthetic endeavors.

References

Synthesis of 3-Iodophenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Iodophenyl acetate from 3-iodophenol. This transformation is a fundamental esterification reaction, specifically an acetylation, which is a common procedure in organic synthesis for the protection of phenolic hydroxyl groups or for the generation of intermediates in the development of pharmaceuticals and other complex molecules.[1][2][3] This document outlines the core chemical reaction, provides a detailed experimental protocol, summarizes key quantitative data from analogous reactions, and presents a visual workflow of the synthesis.

Core Chemical Synthesis

The synthesis of this compound from 3-iodophenol is typically achieved through the reaction of 3-iodophenol with an acetylating agent, most commonly acetic anhydride.[4] The reaction is an example of nucleophilic acyl substitution, where the oxygen of the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. To facilitate this reaction and neutralize the acetic acid byproduct, a base is often employed.[2][4] Common bases for this purpose include pyridine or triethylamine.[5] Alternatively, milder bases like sodium bicarbonate can also be effective.[2] The general reaction scheme is depicted below:

Figure 1: General reaction scheme for the acetylation of 3-iodophenol to this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the acetylation of phenols, which can be considered analogous to the synthesis of this compound. The exact yields and reaction times for the synthesis of this compound may vary depending on the specific conditions and scale of the reaction.

| Starting Material | Acetylating Agent | Catalyst/Base | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |

| 4-Iodo-3,5-dimethylphenol | Acetic Anhydride | Pyridine (catalytic) | Dichloromethane | Room Temperature | 2-4 | 4-Iodo-3,5-dimethylphenyl acetate | High (not specified) | High (not specified) |

| Phenols (general) | Acetic Anhydride | Sodium Bicarbonate | Toluene | Room Temperature | 24 | Phenyl Acetates | >99 | High (not specified) |

| Phenols (general) | Acetic Anhydride | Expansive Graphite | Dichloromethane | Reflux | 0.5-6 | Phenyl Acetates | 92-99 | High (not specified) |

| Phenols (general) | Acetic Acid | Phosphorus Pentoxide | - | 100 | 1 | Phenyl Acetates | 10-40 | Not specified |

Experimental Protocol

This section provides a detailed, step-by-step experimental protocol for the synthesis of this compound from 3-iodophenol. This procedure is adapted from general methods for the acetylation of phenols.[5][6]

Materials:

-

3-Iodophenol

-

Acetic Anhydride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodophenol (1.0 equivalent) in dichloromethane.

-

Addition of Base: To the stirred solution, add pyridine or triethylamine (1.1-1.5 equivalents).[5]

-

Addition of Acetylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture using a dropping funnel.[6]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up:

-

Upon completion of the reaction, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove the base, followed by saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

If necessary, the crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

A simplified workflow for the synthesis of this compound.

References

3-Iodophenyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Iodophenyl acetate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive carbon-iodine bond, makes it a key building block for the construction of complex molecules through various cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical structure, properties, a representative synthesis protocol, and an analysis of its spectroscopic characteristics. Furthermore, it explores the compound's strategic importance in the context of medicinal chemistry and drug development, offering a resource for professionals in these fields.

Chemical Structure and Properties

This compound is structurally defined by a phenyl ring substituted at the meta-position (C3) with an iodine atom and an acetate functional group linked via an ester bond. This arrangement provides a versatile scaffold for synthetic transformations.

Chemical Structure:

Figure 1. Structural formula of this compound.

Figure 1. Structural formula of this compound.

Data Presentation: Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes its known properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₂ | - |

| Molecular Weight | 262.04 g/mol | - |

| CAS Number | 42861-71-2 | [1] |

| Appearance | Not available | - |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| Solubility | Not available (expected to be soluble in common organic solvents) | - |

| Storage | 2-8°C, protect from light | - |

Experimental Protocols: Synthesis

The most direct method for the synthesis of this compound is the esterification of 3-iodophenol with an acetylating agent, such as acetic anhydride, typically in the presence of a base catalyst.

Experimental Protocol: Acetylation of 3-Iodophenol

This protocol is a representative procedure based on standard methods for the acetylation of phenols.[3]

Materials:

-

3-Iodophenol

-

Acetic anhydride (Ac₂O)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-iodophenol (1.0 eq) in dichloromethane.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove the base, followed by saturated NaHCO₃ solution to remove excess acetic anhydride and acetic acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude this compound by flash column chromatography on silica gel.

Mandatory Visualization: Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data Analysis

Spectroscopic data is crucial for the structural confirmation of synthesized this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data / Expected Features |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.55 (m, 1H), 7.46 (t, 1H), 7.08 (m, 2H), 2.30 (s, 3H, -COCH₃).[4] |

| ¹³C NMR (Predicted) | δ (ppm): ~169 (C=O), ~151 (C-OAr), ~136, ~131, ~123, ~115 (Aromatic C-H), ~94 (C-I), ~21 (-CH₃). |

| Infrared (IR) (Predicted) | ν (cm⁻¹): ~3080 (Aromatic C-H stretch), ~1765 (strong, C=O ester stretch), ~1200 (strong, C-O stretch). |

| Mass Spectrometry (MS) (Predicted) | m/z: 262 [M]⁺, 220 [M-COCH₂]⁺, 43 [CH₃CO]⁺. |

Note: Predicted data is based on the analysis of structurally similar compounds.

Applications in Drug Development and Research

The primary value of this compound in a research context, particularly in drug development, lies in its utility as a synthetic intermediate. The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an excellent functional group for forming new carbon-carbon and carbon-heteroatom bonds.

This reactivity is exploited in various palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for assembling complex molecular architectures from simpler precursors.[5]

Mandatory Visualization: Role in Synthetic Chemistry

Caption: The role of this compound as a precursor in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by personnel trained in chemical safety. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. For comprehensive safety information, consult the material's Safety Data Sheet (SDS) provided by the supplier.[2]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Iodophenyl Acetate

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ester. It covers its chemical properties, a detailed synthesis protocol, and its potential applications in research and drug development, particularly for professionals engaged in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound is an organic compound featuring an acetate group attached to an iodinated phenyl ring. The presence of the iodine atom significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Table 1: Quantitative Data for this compound

| Property | Value |

| Molecular Weight | 262.04 g/mol |

| Molecular Formula | C₈H₇IO₂ |

| CAS Number | 42861-71-2 |

| Storage | 2-8°C (Protect from light) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-iodophenol with an acetylating agent. This is a standard and efficient method for producing phenyl acetates.

This protocol describes a general procedure for the synthesis of this compound from 3-iodophenol.

Materials:

-

3-Iodophenol

-

Acetic anhydride

-

Pyridine or another suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or other aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-iodophenol (1.0 equivalent) in dichloromethane.

-

Addition of Base: Add a catalytic amount of pyridine or 1.1 equivalents of triethylamine to the solution.

-

Acetylation: Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. The iodophenyl moiety is of particular interest in drug design due to the unique properties of the iodine atom.

The carbon-iodine bond can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and selectivity of a ligand for its biological target.[1] This makes iodinated compounds valuable in the development of potent and selective inhibitors for various enzymes and receptors.[1]

Furthermore, the iodine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), allowing for the construction of more complex molecular architectures. The acetate group can also be hydrolyzed to reveal the phenolic hydroxyl group, which can be used for further functionalization.

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are relevant to the design of new therapeutic agents. Iodinated aromatic compounds are found in a number of approved drugs and clinical candidates.[1] Therefore, this compound represents a valuable starting material for the synthesis of novel compounds with potential biological activity.

Potential applications of this compound.

References

A Technical Guide to Determining the Solubility of 3-Iodophenyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental procedures for determining the solubility of 3-Iodophenyl acetate in various organic solvents. Due to the current lack of publicly available, quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework. The protocols outlined below will enable researchers to generate reliable and reproducible solubility data, which is crucial for applications in drug development, process chemistry, and materials science.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol details a standard gravimetric method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is reliable and widely used in chemical research.[1][2][3]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dishes containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Continue heating until a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Weigh the evaporation dish containing the dried this compound.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL).

-

Calculation:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtered solution (mL)) * 100

Data Presentation

The following table provides a template for recording and presenting the experimentally determined solubility data for this compound in various organic solvents at a specified temperature.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Observations |

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

This guide provides a foundational methodology for researchers to determine the solubility of this compound. By following these protocols and recording the data in a structured manner, the scientific community can build a comprehensive understanding of the solubility profile of this compound, aiding in its future applications.

References

Spectroscopic Analysis of 3-Iodophenyl Acetate: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 3-Iodophenyl acetate, a key intermediate in various synthetic applications. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering valuable information for researchers, scientists, and professionals in drug development for structural elucidation and quality control. While experimental spectra for this specific compound are not widely published, this document presents predicted data based on established principles and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[1] The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.[1] The predicted chemical shifts for this compound are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Acetyl CH₃ | ~2.3 | Singlet (s) |

| Aromatic H | ~7.0 - 7.8 | Multiplet (m) |

Predictions are based on typical chemical shifts for acetyl protons in phenyl acetate systems and the expected deshielding effects of the iodine and acetate substituents on the aromatic ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.[1] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is often required for data acquisition.[2] Table 2 shows the predicted chemical shifts for the carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~169 |

| C1 (C-O) | ~151 |

| C3 (C-I) | ~94 |

| Aromatic CH | ~122 - 139 |

| -CH₃ (Acetyl) | ~21 |

Predicted values are estimated based on the principles of substituent additivity, using experimental data from analogous compounds like phenyl acetate and iodobenzene.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5] The expected characteristic IR absorption bands for this compound are listed in Table 3.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1765 |

| C-O (Ester) | Stretch | ~1200 |

| C=C (Aromatic) | Stretch | ~1600, ~1475 |

| =C-H (Aromatic) | Bend (out-of-plane) | ~900 - 690 |

| C-I | Stretch | ~600 - 500 |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.0 ppm.[2]

-

Data Acquisition: Transfer the solution to a clean NMR tube.[6] Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[2][7] For ¹³C NMR, a greater number of scans will be necessary to achieve a good signal-to-noise ratio.[2]

-

Data Processing: Apply a Fourier transform to the acquired data and phase correct the spectrum.[2]

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount of solid this compound (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[8]

-

Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[8]

-

Solvent Evaporation: Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[8]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[8] The intensity of the peaks can be adjusted by adding more solution and re-running the spectrum if they are too low, or by diluting the initial solution if they are too high.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

The Versatility of 3-Iodophenyl Acetate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodophenyl acetate is a versatile aromatic building block that serves as a valuable precursor in a multitude of organic transformations. Its utility stems from the presence of two key functional groups: a reactive carbon-iodine bond, which readily participates in various cross-coupling reactions, and an acetate group, which can be easily hydrolyzed to a phenol, providing a handle for further functionalization. This technical guide provides an in-depth overview of the core applications of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions and its role in the synthesis of complex organic molecules. Detailed experimental protocols, quantitative data, and visual workflows are presented to aid researchers in leveraging this important synthetic intermediate.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are highly sought-after substrates in palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond, which facilitates facile oxidative addition to the palladium(0) catalyst.[1] This reactivity allows for milder reaction conditions compared to their bromide or chloride counterparts. This compound is no exception and is a key substrate for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials. The reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1]

Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 12-24 | 85-95 | [1] |

| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/Water | 80-100 | 2-12 | 90-98 | [1] |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80-110 | 4-16 | 88-97 | [1] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[1]

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[1]

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.[1]

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] It is a powerful tool for the synthesis of substituted alkenes.

Quantitative Data Summary: Heck Reaction of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-120 | 2-24 | 70-90 | [1] |

| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Acetonitrile | 80-100 | 6-18 | 75-92 | [3] |

| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | Dioxane | 100-110 | 8-20 | 80-95 | [3] |

Experimental Protocol: Heck Reaction of this compound with Styrene

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), styrene (1.2 mmol, 1.2 eq.), and palladium(II) acetate (0.02 mmol, 2 mol%).

-

Solvent and Base Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 eq.).

-

Reaction: Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[4] This reaction is instrumental in the synthesis of substituted alkynes.

Quantitative Data Summary: Sonogashira Coupling of Aryl Iodides

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-50 | 2-12 | 85-98 | [5] |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 25-60 | 3-15 | 80-95 | [5] |

| Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 60-80 | 4-18 | 75-90 | [5] |

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL). Add triethylamine (2.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

-

Reaction: Stir the mixture at room temperature for 6 hours. Monitor the reaction's progress by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with THF. The filtrate is concentrated, and the residue is dissolved in diethyl ether, washed with saturated aqueous NH₄Cl and brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[4][6] This reaction has become a primary method for the synthesis of arylamines.

Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | 2-24 | 80-95 | [6] |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 6-18 | 85-98 | [6] |

| [Pd(allyl)Cl]₂ | t-BuXPhos | Cs₂CO₃ | Toluene | 100 | 4-16 | 90-99 | [7] |

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

-

Reaction Setup: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon.

-

Reagent Addition: this compound (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

-

Reaction: The sealed tube is heated in an oil bath at 100 °C for 16 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through Celite, and concentrated. The residue is purified by flash chromatography to afford the N-arylated product.[6]

Applications in the Synthesis of Heterocycles and Bioactive Molecules

This compound is a valuable precursor for the synthesis of various heterocyclic compounds and is utilized as an intermediate in the preparation of pharmaceutically relevant molecules.

Synthesis of Indole Derivatives

Indoles are a critical class of heterocyclic compounds found in a vast array of natural products and pharmaceuticals.[8] this compound can be used in multi-component reactions to construct substituted indoles. For example, a four-component reaction involving an ortho-haloaniline, a terminal alkyne (derived from a Sonogashira coupling with this compound), N-iodosuccinimide, and an alkyl halide can afford 3-iodoindoles, which are themselves versatile intermediates for further functionalization via Suzuki coupling.[9]

Synthesis of Benzofuran Derivatives

Benzofurans are another important class of heterocyclic compounds with diverse biological activities.[10] The synthesis of benzofurans can be achieved through a palladium- and copper-catalyzed reaction of o-iodophenols with terminal alkynes, followed by electrophilic cyclization. This compound can be a precursor to the necessary alkyne component through a Sonogashira coupling.

Intermediate in Drug Synthesis

Aryl iodides are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). While a direct, large-scale synthesis of a specific marketed drug using this compound is not prominently documented in publicly available literature, its structural motif is relevant to various bioactive molecules. For instance, the biphenyl tetrazole moiety is a key structural feature of the angiotensin II receptor blocker valsartan.[11][12][13][14] The synthesis of such biphenyl structures often relies on Suzuki or Negishi coupling reactions, where an appropriately substituted aryl iodide could serve as a key building block.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its primary applications lie in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds. Furthermore, its utility extends to the synthesis of complex heterocyclic systems and as a potential intermediate in the development of pharmaceutical agents. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, facilitating the discovery and development of novel molecules with significant scientific and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemijournal.com [chemijournal.com]

- 9. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]

- 10. scienceopen.com [scienceopen.com]

- 11. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US8492577B2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rjpbcs.com [rjpbcs.com]

The Carbon-Iodine Bond in 3-Iodophenyl Acetate: A Gateway to Diverse Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon-iodine (C-I) bond, particularly on an aromatic scaffold, represents a highly versatile functional group in modern organic synthesis. Its inherent reactivity, characterized by a relatively low bond dissociation energy, makes it an excellent electrophilic partner in a wide array of cross-coupling reactions. This technical guide focuses on the reactivity of the C-I bond in 3-iodophenyl acetate, a readily accessible building block for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. This document provides a comprehensive overview of its participation in key palladium-catalyzed cross-coupling reactions and nucleophilic substitution, supported by quantitative data, detailed experimental protocols, and visual diagrams of reaction mechanisms and workflows.

Core Reactivity Profile

The reactivity of the C-I bond in this compound is primarily dictated by its susceptibility to oxidative addition to low-valent transition metal catalysts, most notably palladium(0). This step is often the rate-determining step in many cross-coupling catalytic cycles. The general order of reactivity for aryl halides in such reactions is Ar-I > Ar-Br > Ar-Cl, a trend directly correlated with the decreasing bond dissociation energies of the carbon-halogen bond.[1] The presence of the electron-withdrawing acetate group in the meta position of this compound can subtly influence the electron density at the carbon atom of the C-I bond, though its impact is less pronounced compared to substituents in the ortho or para positions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds. This compound readily couples with a wide range of arylboronic acids or their esters in the presence of a palladium catalyst and a base. The high reactivity of the C-I bond allows for the use of mild reaction conditions, often leading to excellent yields of the desired biaryl products.[2]

Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (1.4) | K₂CO₃ | DMF | Reflux | 0.5-1.5 | 92 | [3] |

| 2 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.05) | K₃PO₄ | Toluene/H₂O | 80 | 2 | 98 | [4] |

| 3 | 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate | 130 | - | 93 | [5] |

Experimental Protocol: Synthesis of 3-Acetoxyphenylboronic Acid via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL), is then added via syringe.

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Heck Reaction

The Heck reaction provides a means to form substituted alkenes by coupling this compound with an alkene in the presence of a palladium catalyst and a base. The high reactivity of the C-I bond generally leads to good yields and high stereoselectivity for the trans isomer.[6][7]

Table 2: Representative Data for Heck Reaction of Aryl Halides

| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | Acetonitrile | 80-90 | 1 | - | [8] |

| 2 | Bromoiodobenzene | Acrylic acid | Pd(OAc)₂ | Et₃N | Acetonitrile | 80-90 | 1 | 35.7 | [8] |

| 3 | 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 2 | 95 | [6] |

Experimental Protocol: Heck Reaction of this compound with Styrene

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

-

Base and Solvent Addition: Add a base, typically an amine base like triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

-

Reaction: The tube is sealed, and the mixture is heated to 80-120 °C. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the substituted alkene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aryl group of this compound to a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts. The high reactivity of the C-I bond often allows for these reactions to proceed under mild, copper-free conditions as well.[9][10]

Table 3: Representative Data for Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 6 | 95 | [11] |

| 2 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF/DMA | 80 | - | 60 | [11] |

| 3 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | 3 | 99 | [10] |

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and a copper co-catalyst like copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Add an anhydrous solvent, typically tetrahydrofuran (THF) or DMF, and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

-

Alkyne Addition: Add the terminal alkyne, for example, phenylacetylene (1.2 mmol, 1.2 equiv.), dropwise to the stirred mixture.

-

Reaction: The reaction is typically stirred at room temperature or gently heated (40-60 °C) and monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

-

Purification: The organic layer is dried and concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.[12][13] This reaction is highly valuable for the synthesis of aryl amines, which are prevalent in pharmaceuticals. The reactivity of the C-I bond facilitates the coupling with a broad range of amines under relatively mild conditions.

Table 4: Representative Data for Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 80 | 2 | 98 | [14] |

| 2 | 4-Iodotoluene | Aniline | Ni(acac)₂ | K₃PO₄ | - | - | - | 95 | [15] |

| 3 | Bromobenzene | Diphenylamine | Pd(OAc)₂/RuPhos | - | - | - | - | 99 | [16] |

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

-

Reaction Setup: In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).

-

Reagent Addition: this compound (1.0 equiv.) and the amine (e.g., aniline, 1.2 equiv.) are added, followed by an anhydrous, deoxygenated solvent like toluene or dioxane.

-

Reaction: The vessel is sealed and heated to 80-110 °C with stirring. Reaction progress is monitored by an appropriate chromatographic technique.

-

Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution

While palladium-catalyzed reactions are the most common transformations for this compound, nucleophilic aromatic substitution (SNA) can also occur under certain conditions. For a nucleophile to displace the iodide, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions to stabilize the negatively charged Meisenheimer intermediate.[17]

In this compound, the acetate group is only weakly electron-withdrawing and is in the meta position relative to the iodine. Therefore, direct nucleophilic aromatic substitution is generally disfavored and requires harsh reaction conditions. Reactions with strong nucleophiles like alkoxides or thiolates would likely proceed very slowly, if at all, under typical SNAr conditions. Alternative mechanisms, such as those involving benzyne intermediates, might be possible under very strong basic conditions, but these would likely lead to a mixture of regioisomers.

Conclusion

The carbon-iodine bond in this compound serves as a highly reactive and versatile handle for the construction of a diverse range of molecular structures. Its excellent performance in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, makes it a valuable building block for the synthesis of biaryls, substituted alkenes, and aryl amines. While direct nucleophilic aromatic substitution is less facile due to the electronic nature of the substituent, the overall reactivity profile of this compound underscores its significance as a key intermediate in the fields of drug discovery and materials science. The provided protocols and mechanistic insights offer a solid foundation for the practical application of this versatile reagent in complex molecule synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Heck Reaction [organic-chemistry.org]

- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 8. odinity.com [odinity.com]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. rsc.org [rsc.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Nucleophilic displacement in polyhalogenoaromatic compounds. Part 3. Kinetics of protiodeiodination of lodoarenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Iodophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and predicted outcomes of electrophilic aromatic substitution (EAS) reactions on 3-iodophenyl acetate. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of physical organic chemistry and data from analogous compounds to offer a predictive model for its reactivity and regioselectivity. Detailed experimental protocols, adapted from standard laboratory procedures for similar transformations, are provided to guide research efforts.

Core Principles: Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the directing effects of the iodo and acetoxy substituents. Both groups are classified as ortho, para-directors, leading to a competitive scenario for the positioning of the incoming electrophile.

-

Iodo Group (-I): As a halogen, the iodo group is deactivating due to its electron-withdrawing inductive effect (-I). However, it is ortho, para-directing because the lone pairs on the iodine atom can donate electron density to the aromatic ring through resonance (+R effect), stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions.[1]

-

Acetoxy Group (-OCOCH₃): The acetoxy group is also an ortho, para-director. The lone pair of electrons on the oxygen atom directly attached to the ring can participate in resonance, donating electron density and stabilizing the ortho and para intermediates.[2] However, the electron-withdrawing nature of the adjacent carbonyl group makes the acetoxy group less activating than a hydroxyl (-OH) group.[2]

Predicting Regioselectivity

In 1,3-disubstituted rings with two competing ortho, para-directors, the position of the incoming electrophile is determined by a combination of electronic and steric factors. The acetoxy group is generally considered a more potent activating group than the iodo group. Therefore, the positions activated by the acetoxy group are expected to be the primary sites of reaction.

The potential sites for electrophilic attack are C2, C4, and C6.

-

Position 2 (ortho to -I, ortho to -OCOCH₃): This position is electronically activated by both groups. However, it is sterically hindered, being situated between the two substituents.

-

Position 4 (para to -I, ortho to -OCOCH₃): This position is strongly activated by both substituents and is sterically accessible. This is predicted to be the major site of substitution.

-

Position 6 (ortho to -I, meta to -OCOCH₃): This position is activated by the iodo group but not by the acetoxy group, making it a less favored site for substitution.

Therefore, the primary product of electrophilic aromatic substitution on this compound is expected to be the 4-substituted isomer.

Caption: Competing directing effects in the EAS of this compound.

Key Electrophilic Aromatic Substitution Reactions

This section details the predicted reactions and provides generalized experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts acylation of this compound.

Nitration

Aromatic nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring.[3] The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[4]

Caption: Predicted nitration of this compound.

Table 1: Predicted Quantitative Data for Nitration

| Product Isomer | Predicted Yield (%) |

| 4-Nitro-3-iodophenyl acetate | 75-85 |

| 2-Nitro-3-iodophenyl acetate | 10-20 |

| Other isomers | <5 |

Experimental Protocol: Nitration of this compound

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (15 mL) to 0°C in an ice-water bath.

-

Nitrating Mixture: Slowly add concentrated nitric acid (5 mL) to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10°C.

-

Reaction: Dissolve this compound (10 mmol) in a minimal amount of glacial acetic acid and add it dropwise to the nitrating mixture.

-

Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture slowly over crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Halogenation (Bromination)

Aromatic halogenation introduces a halogen atom (e.g., Br, Cl) onto the ring.[5] For less reactive substrates, a Lewis acid catalyst such as FeBr₃ or AlCl₃ is typically required to polarize the halogen molecule and generate a more potent electrophile.[6]

Caption: Predicted bromination of this compound.

Table 2: Predicted Quantitative Data for Bromination

| Product Isomer | Predicted Yield (%) |

| 4-Bromo-3-iodophenyl acetate | 80-90 |

| 2-Bromo-3-iodophenyl acetate | 5-15 |

| Other isomers | <5 |

Experimental Protocol: Bromination of this compound

-

Preparation: In a three-necked flask fitted with a dropping funnel, condenser, and magnetic stirrer, dissolve this compound (10 mmol) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous FeBr₃.

-

Reaction: Add a solution of bromine (10 mmol) in the same solvent dropwise to the reaction mixture at room temperature.

-

Monitoring: Stir the mixture for 2-4 hours. The disappearance of the bromine color and the evolution of HBr gas indicate reaction progression. Monitor by TLC.

-

Workup: Quench the reaction by adding a saturated solution of sodium bisulfite to remove excess bromine.

-

Extraction: Separate the organic layer and wash it with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the residue by recrystallization or column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a method to introduce an acyl group (-COR) to an aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst like AlCl₃.[7] The reaction is generally free from the rearrangements that can plague Friedel-Crafts alkylations.

Caption: Predicted Friedel-Crafts acylation of this compound.

Table 3: Predicted Quantitative Data for Friedel-Crafts Acylation

| Product Isomer | Predicted Yield (%) |

| 4-Acetyl-3-iodophenyl acetate | 70-80 |

| 2-Acetyl-3-iodophenyl acetate | 15-25 |

| Other isomers | <5 |

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

Preparation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0°C, add acetyl chloride (1.1 eq.) dropwise.

-

Reaction: Add a solution of this compound (1.0 eq.) in dry dichloromethane dropwise to the mixture, maintaining the temperature at 0°C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC.

-

Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the product by column chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing the electrophilic aromatic substitution reactions described in this guide.

Caption: A generalized workflow for electrophilic aromatic substitution experiments.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Iodophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 3-iodophenyl acetate with a generic arylboronic acid. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials.[1][2][3] Aryl iodides are highly reactive substrates for this transformation due to the ease of oxidative addition of the carbon-iodine bond to the palladium(0) catalyst.[1] The acetate group on the phenyl ring can be readily hydrolyzed post-coupling, providing a handle for further functionalization.

While a specific protocol for this compound is not extensively documented, the following protocol is based on well-established procedures for analogous aryl iodides and provides a robust starting point for optimization.[1][4]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid can be represented by the following general scheme:

Caption: General reaction scheme for the Suzuki-Miyaura coupling of this compound.

Typical Reaction Parameters

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes common conditions for the coupling of aryl iodides, which can be adapted for this compound.

| Component | Examples | Typical Loading/Equivalents | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 0.5 - 5 mol% | Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that require an external ligand.[1] |

| Ligand | PPh₃, P(o-tol)₃, XPhos, SPhos | 1 - 10 mol% | The choice of ligand is crucial for catalyst stability and reactivity.[1] |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | 1.5 - 3.0 equivalents | The base is required to activate the boronic acid for transmetalation. The choice of base can significantly affect the reaction rate and yield.[1] |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water | - | A mixture of an organic solvent and an aqueous solution of the base is commonly used.[1] |

| Temperature | Room Temperature to 120 °C | - | Higher temperatures are often required for less reactive substrates.[1] |

| Reaction Time | 1 - 24 hours | - | Reaction progress should be monitored by TLC or GC-MS.[1] |

Detailed Experimental Protocol

This protocol describes the coupling of this compound (1.0 mmol) with a generic arylboronic acid (1.2 mmol).

Materials:

-

This compound (1.0 mmol, 1.0 eq.)

-

Arylboronic acid (1.2 mmol, 1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)

-

Toluene (5 mL, degassed)

-

Ethanol (2 mL, degassed)

-

Deionized water (2 mL, degassed)

-

Round-bottom flask or Schlenk tube

-

Magnetic stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-